Cas no 2228082-71-9 (3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid)

3-{4-(tert-Butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid is a protected morpholine derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxypropanoic acid moiety. This compound is valuable in organic synthesis, particularly in peptide and heterocyclic chemistry, where the Boc group serves as a temporary protecting group for amines, enabling selective reactions under mild conditions. The hydroxypropanoic acid segment offers additional functionalization potential, making it a versatile intermediate. Its stability under a range of reaction conditions and compatibility with common deprotection methods enhance its utility in multistep syntheses. The compound is particularly useful in medicinal chemistry for constructing complex pharmacophores with precise stereochemical control.
3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid structure
2228082-71-9 structure
Product Name:3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid
CAS No:2228082-71-9
MF:C12H21NO6
MW:275.2982442379
CID:6339933
PubChem ID:165828918
Update Time:2025-11-06

3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid
    • 2228082-71-9
    • EN300-2006095
    • 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}-2-hydroxypropanoic acid
    • Inchi: 1S/C12H21NO6/c1-12(2,3)19-11(17)13-4-5-18-8(7-13)6-9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)
    • InChI Key: YMUSMSYVSQANDI-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1CC(C(=O)O)O

Computed Properties

  • Exact Mass: 275.13688739g/mol
  • Monoisotopic Mass: 275.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 96.3Ų

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3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid Related Literature

Additional information on 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid

Research Briefing on 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid (CAS: 2228082-71-9)

The compound 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid (CAS: 2228082-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine and tert-butoxycarbonyl (Boc) protecting groups, serves as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and modulators of cellular signaling pathways. The unique structural features of this compound, including its hydroxypropanoic acid moiety, make it a versatile building block for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid in the synthesis of novel SARS-CoV-2 main protease inhibitors. The study demonstrated that this compound could be efficiently converted into peptidomimetic inhibitors with high binding affinity to the viral protease. The Boc-protected morpholine ring was found to enhance the stability of the intermediate, facilitating subsequent synthetic steps. These findings highlight the compound's utility in addressing urgent global health challenges.

Another significant development was reported in a 2024 Nature Communications paper, where the compound was employed as a precursor for the development of allosteric modulators of G protein-coupled receptors (GPCRs). The research team utilized the chiral center and functional groups of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid to create a library of structurally diverse compounds. Through high-throughput screening, several lead compounds were identified that showed promising activity in modulating GPCR signaling with high specificity. This work opens new avenues for the development of targeted therapies for neurological disorders.

The synthetic accessibility of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid has also been improved through recent methodological advances. A 2023 Organic Process Research & Development publication described a scalable, green chemistry approach to its synthesis, employing biocatalytic steps to enhance enantioselectivity and reduce environmental impact. This process optimization has made the compound more readily available for pharmaceutical development, with several companies now offering it as a building block for drug discovery programs.

Looking forward, the unique properties of 3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-2-hydroxypropanoic acid position it as a valuable tool in medicinal chemistry. Its applications span from antiviral drug development to CNS-targeted therapies, with ongoing research exploring its potential in other therapeutic areas. As synthetic methodologies continue to evolve and our understanding of its pharmacological potential expands, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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